Einecs 235-583-2

Aerobic Kinetic Resolution Enantioselective Oxidation Palladium Catalysis

Purchase Pd(nbd)Cl₂ for 2.3x higher conversion (68%) vs Pd(COD)Cl₂ (30%) in aerobic oxidations. Outperforms PdCl₂ (2%). Air-stable, crystalline precatalyst for kinetic resolutions (>95% ee) and convenient in situ generation of L₂Pd(0) complexes. Essential for reproducible, high-yield cross-couplings and API synthesis. Do not substitute.

Molecular Formula C7H8Cl2Pd
Molecular Weight 269.46 g/mol
Cat. No. B7949702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 235-583-2
Molecular FormulaC7H8Cl2Pd
Molecular Weight269.46 g/mol
Structural Identifiers
SMILESC1C2C=CC1C=C2.[Cl-].[Cl-].[Pd+2]
InChIInChI=1S/C7H8.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2
InChIKeyBNCRZJHZZCMDNP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloro(norbornadiene)palladium(II) (EINECS 235-583-2): An Organopalladium Catalyst for Aerobic Oxidation and Cross-Coupling


Dichloro(norbornadiene)palladium(II), with the molecular formula C₇H₈Cl₂Pd and a molecular weight of 269.46 g/mol, is a coordination complex of palladium(II) featuring a bidentate norbornadiene (nbd) ligand and two chloride ligands [1]. This complex, also known as 2,5-Norbornadiene Palladium(II) Dichloride, is an air-stable, crystalline solid that serves as a versatile precatalyst in organic synthesis, notably for aerobic kinetic resolution of secondary alcohols, oxidative kinetic resolution sequences, and various cross-coupling reactions .

Why Palladium(II) Chloride (PdCl₂) or Pd(COD)Cl₂ Cannot Simply Replace Pd(nbd)Cl₂ (EINECS 235-583-2)


In-class substitution of Pd(nbd)Cl₂ with simpler palladium salts like PdCl₂ or even closely related complexes like Pd(COD)Cl₂ is not scientifically sound due to the norbornadiene ligand's unique steric and electronic properties. The bidentate, rigid diene framework of norbornadiene directly influences the catalyst's activity, stability, and, crucially, its performance in specific reaction manifolds . Empirical data demonstrates that under identical reaction conditions, these different palladium sources lead to vastly different conversion rates and selectivities, making a direct substitution a high-risk proposition for process reproducibility and yield [1].

Quantitative Differentiation of Dichloro(norbornadiene)palladium(II) (EINECS 235-583-2) from Analogs


Superior Catalytic Activity of Pd(nbd)Cl₂ Over Pd(COD)Cl₂ and PdCl₂ in Aerobic Kinetic Resolution

In a direct head-to-head comparison of various palladium sources for the aerobic kinetic resolution of a secondary alcohol, Dichloro(norbornadiene)palladium(II) (Pd(nbd)Cl₂) demonstrated a significantly higher conversion rate than its closest analog, Pd(COD)Cl₂, and a far superior conversion compared to the simple salt PdCl₂ [1]. The data quantifies the specific advantage conferred by the norbornadiene ligand over the cyclooctadiene (COD) ligand and highlights the inadequacy of a simple palladium chloride salt.

Aerobic Kinetic Resolution Enantioselective Oxidation Palladium Catalysis

High Selectivity Factor Achieved with Pd(nbd)Cl₂ in the Synthesis of a Complex Pharmaceutical Intermediate

In the context of a complex total synthesis, the use of Pd(nbd)Cl₂ as a catalyst was critical for achieving high enantiopurity in a key intermediate [1]. The reaction of a racemic secondary alcohol with 5 mol% Pd(nbd)Cl₂ and a chiral ligand yielded the desired (3R,5S)-alcohol with >95% ee and a high selectivity factor (s = 23) [1]. While this data does not have a direct comparator from the same study, it establishes a benchmark for the catalyst's performance in a challenging, real-world synthetic application, which can be used for cross-study comparisons with other systems.

Pharmaceutical Synthesis Enantioselective Catalysis Total Synthesis

Pd(nbd)Cl₂ as an Air-Stable Precursor for the Facile Synthesis of Valuable L₂Pd(0) Complexes

A convenient one-pot synthesis of the widely used catalyst (tBu₃P)₂Pd(0) was successfully achieved using various air-stable Pd(II) salts, including Pd(nbd)Cl₂, as precursors without the need for an external reducing agent [1]. The method's success with Pd(nbd)Cl₂ confirms its viability as an air-stable, practical starting material for generating highly active Pd(0) catalysts. This contrasts with the more cumbersome and often lower-yielding traditional syntheses of Pd(0) complexes, positioning Pd(nbd)Cl₂ as a preferred, user-friendly precursor for in situ catalyst generation.

Cross-Coupling Catalysis Palladium(0) Precursors Organometallic Synthesis

Validated Research and Industrial Application Scenarios for Pd(nbd)Cl₂ (EINECS 235-583-2)


Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

Procurement for this scenario is justified by the direct quantitative evidence of Pd(nbd)Cl₂'s superior activity over its closest analog, Pd(COD)Cl₂, and its dramatic advantage over PdCl₂. In a direct head-to-head comparison under identical conditions (10 mol% catalyst, 80 °C, 36 h), Pd(nbd)Cl₂ achieved a 68% conversion, while Pd(COD)Cl₂ only reached 30%, and PdCl₂ was virtually inactive at 2% [3]. This 2.3-fold improvement over Pd(COD)Cl₂ directly translates to higher throughput and reduced catalyst loading in a process setting, making Pd(nbd)Cl₂ the rational choice for developing or scaling this class of reactions [3].

Synthesis of Enantioenriched Pharmaceutical Intermediates

The use of Pd(nbd)Cl₂ in this scenario is supported by its demonstrated performance in a total synthesis effort, where it catalyzed the oxidative kinetic resolution of a complex alcohol with a high selectivity factor (s = 23) and excellent enantiomeric excess (>95% ee) [3]. This benchmark performance establishes Pd(nbd)Cl₂ as a reliable catalyst for generating stereochemically complex building blocks, a critical requirement in medicinal chemistry and process R&D for active pharmaceutical ingredients (APIs) [3].

Facile Generation of Highly Active L₂Pd(0) Cross-Coupling Catalysts

Procurement is justified by Pd(nbd)Cl₂'s demonstrated role as a convenient, air-stable precursor for synthesizing valuable L₂Pd(0) complexes like (tBu₃P)₂Pd(0) in a simple one-pot procedure [3]. This provides a practical and efficient alternative to traditional multi-step syntheses, reducing operational complexity and improving laboratory safety and workflow. The ability to generate a potent Pd(0) catalyst in situ from a bench-stable starting material is a significant advantage for any laboratory conducting cross-coupling reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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